Cas no 2228602-70-6 (N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine)

N-(2,6-Difluoro-4-methylphenyl)methylhydroxylamine is a fluorinated hydroxylamine derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring difluoro and methyl substituents on the phenyl ring, enhances reactivity and selectivity in nucleophilic and electrophilic reactions. The compound is particularly useful in the preparation of heterocycles and as a building block for agrochemicals or bioactive molecules. The fluorine atoms contribute to improved metabolic stability and binding affinity in target compounds. It is typically handled under inert conditions due to its sensitivity to oxidation. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic applications.
N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine structure
2228602-70-6 structure
商品名:N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine
CAS番号:2228602-70-6
MF:C8H9F2NO
メガワット:173.159969091415
CID:6150022
PubChem ID:165858556

N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine
    • EN300-1759339
    • 2228602-70-6
    • N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
    • インチ: 1S/C8H9F2NO/c1-5-2-7(9)6(4-11-12)8(10)3-5/h2-3,11-12H,4H2,1H3
    • InChIKey: UIPVMXIZNGWXOZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C)C=C(C=1CNO)F

計算された属性

  • せいみつぶんしりょう: 173.06522023g/mol
  • どういたいしつりょう: 173.06522023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 32.3Ų

N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1759339-1.0g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
1g
$1057.0 2023-06-03
Enamine
EN300-1759339-5.0g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
5g
$3065.0 2023-06-03
Enamine
EN300-1759339-10g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
10g
$4545.0 2023-09-20
Enamine
EN300-1759339-0.25g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
0.25g
$972.0 2023-09-20
Enamine
EN300-1759339-0.05g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
0.05g
$888.0 2023-09-20
Enamine
EN300-1759339-0.5g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
0.5g
$1014.0 2023-09-20
Enamine
EN300-1759339-1g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
1g
$1057.0 2023-09-20
Enamine
EN300-1759339-5g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
5g
$3065.0 2023-09-20
Enamine
EN300-1759339-0.1g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
0.1g
$930.0 2023-09-20
Enamine
EN300-1759339-2.5g
N-[(2,6-difluoro-4-methylphenyl)methyl]hydroxylamine
2228602-70-6
2.5g
$2071.0 2023-09-20

N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine 関連文献

N-(2,6-difluoro-4-methylphenyl)methylhydroxylamineに関する追加情報

N-(2,6-Difluoro-4-Methylphenyl)Methylhydroxylamine: A Comprehensive Overview

N-(2,6-Difluoro-4-Methylphenyl)methylhydroxylamine is a compound with the CAS number 2228602-70-6. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a methylhydroxylamine group attached to a 2,6-difluoro-4-methylphenyl ring, which contributes to its distinct reactivity and selectivity. This article delves into the structure, synthesis, and applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.

The chemical structure of N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine plays a pivotal role in its functionality. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring introduces electron-withdrawing effects, which enhance the reactivity of the hydroxylamine group. Additionally, the methyl group at the 4 position provides steric hindrance, influencing the compound's stability and reactivity. These structural features make it a valuable tool in organic synthesis and drug discovery.

Recent studies have highlighted the synthesis methods for N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine. One common approach involves the reaction of 2,6-difluoro-4-methylphenol with hydroxylamine hydrochloride in the presence of a base. This method ensures high yield and purity, making it suitable for large-scale production. Another innovative approach utilizes microwave-assisted synthesis, which significantly reduces reaction time while maintaining product quality. These advancements have made the synthesis of this compound more efficient and accessible for researchers.

The pharmacological properties of N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine have been extensively studied. Research indicates that this compound exhibits potent antioxidant activity, making it a promising candidate for use in anti-inflammatory and neuroprotective therapies. Furthermore, its ability to inhibit certain enzymes associated with neurodegenerative diseases has been documented in recent clinical studies. These findings underscore its potential as a lead compound in drug development.

In terms of applications, N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine has found utility in various industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive molecules. In agriculture, it has been explored as a potential herbicide due to its ability to inhibit specific plant enzymes. Recent advancements have also seen its use in green chemistry initiatives, where it acts as an eco-friendly catalyst in organic transformations.

Looking ahead, the future prospects for N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine are bright. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Additionally, efforts are being made to explore its potential in treating rare diseases and developing personalized medicine solutions. The compound's versatility and adaptability make it a key player in both academic and industrial research.

In conclusion, N-(2,6-difluoro-4-methylphenyl)methylhydroxylamine is a multifaceted compound with immense potential across diverse fields. Its unique chemical structure, efficient synthesis methods, and promising pharmacological properties position it as a valuable asset in modern science. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to various industries.

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